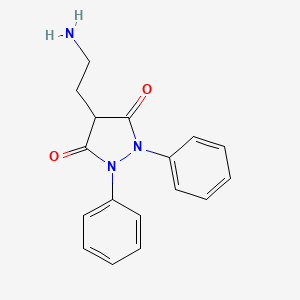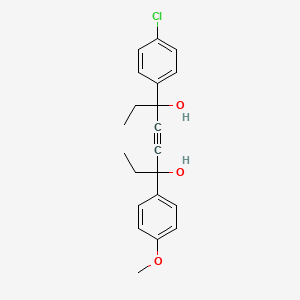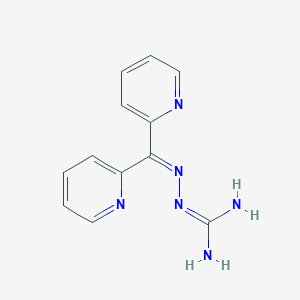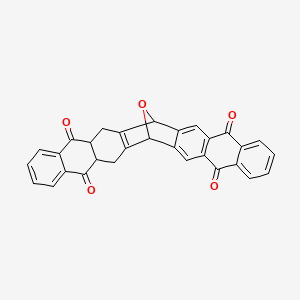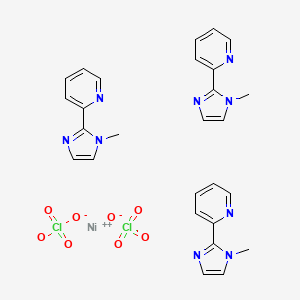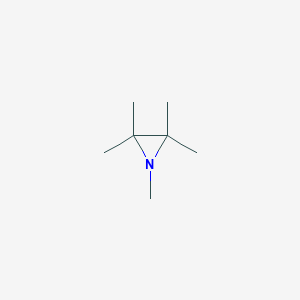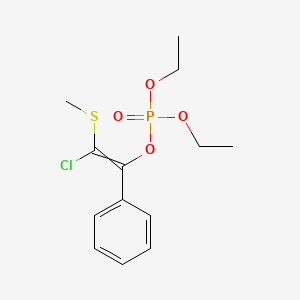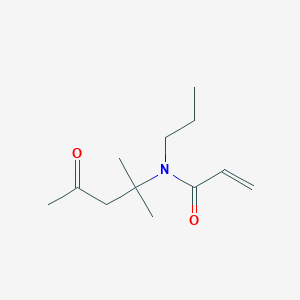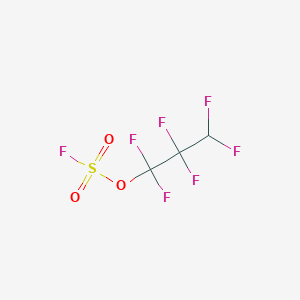
1,1,2,2,3,3-Hexafluoropropyl sulfurofluoridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2,3,3-Hexafluoropropyl sulfurofluoridate is a fluorinated organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of multiple fluorine atoms, which impart high stability and reactivity under specific conditions. It is used in various scientific and industrial applications due to its distinctive chemical behavior.
Preparation Methods
The synthesis of 1,1,2,2,3,3-Hexafluoropropyl sulfurofluoridate typically involves the reaction of hexafluoropropylene with sulfuryl fluoride under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1,1,2,2,3,3-Hexafluoropropyl sulfurofluoridate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonyl fluoride derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of fluorinated alcohols.
Substitution: Nucleophilic substitution reactions are common, where the sulfurofluoridate group is replaced by other nucleophiles, forming a variety of fluorinated organic compounds.
Common reagents used in these reactions include sulfuryl chloride, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,2,2,3,3-Hexafluoropropyl sulfurofluoridate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique properties make it useful in the study of enzyme mechanisms and protein interactions.
Medicine: Fluorinated compounds derived from this compound are investigated for their potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and materials with high thermal and chemical stability.
Mechanism of Action
The mechanism by which 1,1,2,2,3,3-Hexafluoropropyl sulfurofluoridate exerts its effects involves the interaction of its fluorinated groups with various molecular targets. The high electronegativity of fluorine atoms enhances the compound’s reactivity, allowing it to participate in a range of chemical reactions. The molecular pathways involved often include the formation of stable intermediates that facilitate further chemical transformations.
Comparison with Similar Compounds
1,1,2,2,3,3-Hexafluoropropyl sulfurofluoridate can be compared with other fluorinated compounds such as:
1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide: Known for its use in organic synthesis as a trifluoromethylating agent.
1,1,1,3,3,3-Hexafluoro-2-propanol: Commonly used as a solvent and reagent in organic chemistry.
1,1,2,3,3,3-Hexafluoropropyl 2,2,2-trifluoroethyl ether: Utilized in the production of high-performance materials.
The uniqueness of this compound lies in its specific reactivity and stability, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
105660-26-2 |
|---|---|
Molecular Formula |
C3HF7O3S |
Molecular Weight |
250.09 g/mol |
IUPAC Name |
1,1,2,2,3,3-hexafluoro-1-fluorosulfonyloxypropane |
InChI |
InChI=1S/C3HF7O3S/c4-1(5)2(6,7)3(8,9)13-14(10,11)12/h1H |
InChI Key |
BSWUTLDRJQGFAV-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(OS(=O)(=O)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


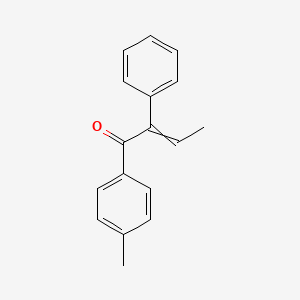
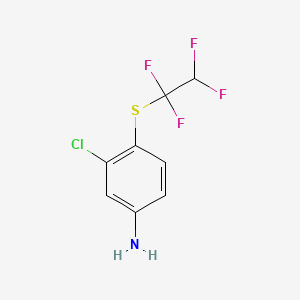
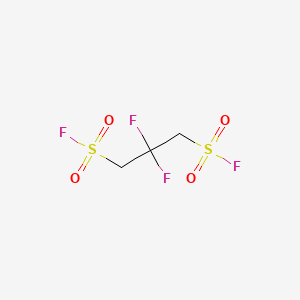
![Dimethyl [(5-formyl-6H-1,3-thiazin-2-yl)methyl]propanedioate](/img/structure/B14335920.png)
![Trimethyl[1-(phenylselanyl)prop-2-en-1-yl]silane](/img/structure/B14335922.png)
